Cas no 393820-10-5 (N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine structure
393820-10-5 structure
商品名:N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS番号:393820-10-5
MF:C17H12FN5
メガワット:305.309085845947
CID:6251807
PubChem ID:697710

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine
    • CHEMBL1306606
    • SR-01000566404-1
    • SMR000017489
    • F0521-0013
    • SR-01000566404
    • MLS000100844
    • HMS2252P08
    • N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
    • AKOS002381571
    • Oprea1_685691
    • 393820-10-5
    • Oprea1_765971
    • CCG-199418
    • MLS000419649
    • AKOS005627259
    • N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
    • インチ: 1S/C17H12FN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22)
    • InChIKey: ISIMEPKJLAPKAF-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1)NC1=C2C=NN(C3C=CC=CC=3)C2=NC=N1

計算された属性

  • せいみつぶんしりょう: 305.10767357g/mol
  • どういたいしつりょう: 305.10767357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 55.6Ų

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0521-0013-1mg
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0521-0013-20mg
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0521-0013-30mg
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0521-0013-2μmol
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0521-0013-5μmol
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0521-0013-20μmol
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0521-0013-15mg
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0521-0013-40mg
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0521-0013-50mg
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0521-0013-10μmol
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
393820-10-5 90%+
10μl
$69.0 2023-05-17

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine 関連文献

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amineに関する追加情報

N-(3-Fluorophenyl)-1-Phenyl-1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Overview

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 393820-10-5) is a promising compound in the field of medicinal chemistry and drug discovery. This compound, also known as PF-06463922, has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers. This article provides a detailed overview of the compound, including its chemical structure, pharmacological properties, and recent advancements in its research and development.

Chemical Structure and Synthesis: N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a small molecule with a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The presence of the fluorophenyl and phenyl substituents contributes to its unique chemical and biological properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by functionalization with the fluorophenyl and phenyl groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound.

Pharmacological Properties: N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potent inhibitory activity against ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-Ros Oncogene 1) tyrosine kinases. These kinases are frequently mutated or overexpressed in various types of cancer, making them attractive targets for therapeutic intervention. Preclinical studies have demonstrated that this compound exhibits high selectivity and efficacy in inhibiting these kinases, leading to significant antiproliferative effects in cancer cells.

Clinical Trials: The clinical development of N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising results. Phase I and II clinical trials have evaluated its safety and efficacy in patients with ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC). These trials have reported favorable outcomes, with many patients experiencing durable responses and manageable side effects. The compound's ability to cross the blood-brain barrier has also been highlighted as a significant advantage in treating brain metastases.

Mechanism of Action: The mechanism of action of N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves selective inhibition of ALK and ROS1 kinases by binding to their ATP-binding sites. This binding disrupts the kinase's ability to phosphorylate downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival. Additionally, recent studies have suggested that this compound may also target other kinases involved in cancer progression, further enhancing its therapeutic potential.

Current Research Trends: Ongoing research is focused on optimizing the pharmacokinetic properties of N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines to improve their bioavailability and reduce side effects. Novel delivery systems, such as nanoparticles and prodrugs, are being explored to enhance the therapeutic index of these compounds. Additionally, combination therapies involving N-(3-fluorophenyl)-1-phenvl-lH-pyrazolo[3,4-d]pyrimidin-S-amines with other anticancer agents are being investigated to overcome resistance mechanisms and achieve synergistic effects.

Conclusion: N-(3-fluorophenyl)-l-phenvl-lH-pyrazolo[3,4-d]pyrimidin-S-amines represent a class of compounds with significant potential in cancer therapy. Their unique chemical structure and pharmacological properties make them valuable candidates for further development. As research continues to advance, it is anticipated that these compounds will play an increasingly important role in the treatment of various cancers, offering new hope to patients in need.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd